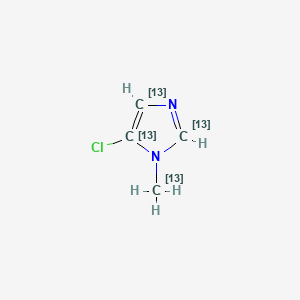
2-Chloro Hippuric Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro Hippuric Acid-d3 is a deuterium-labeled analogue of 2-Chloro Hippuric Acid, which is a metabolite of Isoprophenamine and Ticlopidine. The compound has the molecular formula C9H5D3ClNO3 and a molecular weight of 216.64. It is used in various scientific research applications, particularly in metabolic studies and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro Hippuric Acid-d3 typically involves the reaction of glycine with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro Hippuric Acid-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted hippuric acids and their derivatives, which can be further used in different applications.
Scientific Research Applications
2-Chloro Hippuric Acid-d3 is widely used in scientific research, including:
Metabolic Studies: As a stable isotope-labeled compound, it helps in studying metabolic pathways in vivo.
Environmental Analysis: Used as a standard for detecting environmental pollutants in air, water, soil, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of 2-Chloro Hippuric Acid-d3 involves its role as a metabolite in various biochemical pathways. It is conjugated with glycine to form hippuric acid, which is then excreted in the urine . This process helps in the detoxification of benzoic acid and other aromatic compounds . The compound also acts as a biomarker for toluene exposure, as it is formed through the biotransformation of toluene by the enzyme CYP450 .
Comparison with Similar Compounds
Similar Compounds
2-Chloro Hippuric Acid: The non-deuterated analogue with similar properties and applications.
Hippuric Acid: A simpler analogue without the chlorine atom, used in similar metabolic and environmental studies.
N-Benzoylglycine: Another analogue used in metabolic studies and as a chemical reference.
Uniqueness
2-Chloro Hippuric Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies where stable isotope labeling is required. This labeling allows for more precise tracking and analysis of metabolic pathways compared to its non-deuterated counterparts.
Properties
IUPAC Name |
2-[(2-chloro-6-deuteriobenzoyl)amino]-2,2-dideuterioacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i3D,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHWTQYNZUNGIA-JXIVCAPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1)Cl)C(=O)NC([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)




![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)


